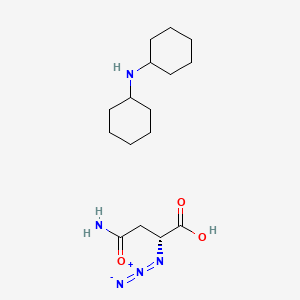

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine

Beschreibung

The compound comprises two distinct components:

(2R)-4-amino-2-azido-4-oxobutanoic acid: A chiral amino acid derivative featuring an azido (-N₃) group at the 2-position, a ketone (oxo) at the 4-position, and an amino (-NH₂) group.

N-cyclohexylcyclohexanamine (DCHA): A secondary amine forming a salt with the acidic moiety of the first component. DCHA is widely used to enhance crystallinity, stability, and solubility of organic acids in pharmaceuticals .

This salt is structurally unique due to the azido group’s reactivity and DCHA’s role as a counterion.

Eigenschaften

IUPAC Name |

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C4H6N4O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-3(9)1-2(4(10)11)7-8-6/h11-13H,1-10H2;2H,1H2,(H2,5,9)(H,10,11)/t;2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZKDQQOCCJBLO-ARGLLVQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(C(C(=O)O)N=[N+]=[N-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C([C@H](C(=O)O)N=[N+]=[N-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine typically involves multi-step organic synthesis techniques. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected amino acid derivative.

Deprotection and Coupling: The protected amino group is deprotected, and the resulting intermediate is coupled with N-cyclohexylcyclohexanamine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted azides, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.

Medicine

In medicine, (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine is explored for its potential therapeutic applications. Its ability to undergo specific chemical reactions makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other high-performance materials.

Wirkmechanismus

The mechanism by which (2R)-4-amino-2-azido-4-oxobutanoic acid;N-cyclohexylcyclohexanamine exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug delivery and molecular imaging.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

a) Azido-Containing Compounds

- Comparison with Diazonium Salts (): Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) contain hydrazine-derived groups instead of azides.

- Boc-Protected Amino Acid Salts (): Boc-Cys(Mob)-OH DCHA shares the DCHA counterion but lacks the azido and oxo groups. The Boc group enhances stability, whereas the azido group introduces explosive hazards .

b) DCHA Salts

- (9Z)-9-Octadecenoic acid-DCHA (): This fatty acid-DCHA salt exhibits moderate aquatic toxicity (EC50 = 12.8 mg/L in Daphnia magna), highlighting DCHA’s role in modulating bioavailability. The target compound’s azido group may increase toxicity due to reactive intermediates .

- Z-D-DAB(BOC)-OH DCHA () : A structurally complex DCHA salt with Boc and benzyloxycarbonyl protections. Unlike the target compound, it lacks polar azido/oxo groups, favoring lipophilicity .

Physicochemical Properties

Toxicity and Environmental Impact

Biologische Aktivität

(2R)-4-amino-2-azido-4-oxobutanoic acid; N-cyclohexylcyclohexanamine is a compound of significant interest in the fields of chemistry and biology. Its unique structural features, including an azido group and a cyclohexylamine moiety, suggest potential applications in drug development, biochemical probing, and material science. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | (2R)-4-amino-2-azido-4-oxobutanoic acid; N-cyclohexylcyclohexanamine |

| Molecular Formula | C12H23N5O3 |

| Molecular Weight | 283.34 g/mol |

| InChI | InChI=1S/C12H23N.C4H6N4O3 |

Synthesis

The synthesis of (2R)-4-amino-2-azido-4-oxobutanoic acid; N-cyclohexylcyclohexanamine typically involves multi-step organic synthesis techniques. Key steps include:

- Starting Material Preparation : A protected amino acid derivative is prepared.

- Deprotection and Coupling : The amino group is deprotected and coupled with N-cyclohexylcyclohexanamine using peptide coupling reagents like EDCI and HOBt.

The biological activity of this compound is primarily attributed to its ability to engage in bioorthogonal reactions, particularly through its azido group. This allows for selective labeling and tracking of biomolecules in living systems, making it a valuable tool in molecular biology.

Case Studies

- Biochemical Probing : Research has demonstrated the use of this compound as a biochemical probe in live-cell imaging studies. The azido group facilitates click chemistry reactions with alkyne-containing biomolecules, enabling real-time visualization of cellular processes.

- Drug Development : Preliminary studies indicate that this compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. For example, its interaction with amino acid metabolism enzymes could be explored for developing treatments for metabolic disorders.

- Material Science Applications : The compound's reactivity has been utilized in synthesizing advanced materials and polymers, showcasing its versatility beyond biological applications.

Comparison with Similar Compounds

The uniqueness of (2R)-4-amino-2-azido-4-oxobutanoic acid; N-cyclohexylcyclohexanamine can be highlighted when compared to similar compounds:

| Compound | Key Features |

|---|---|

| (2R)-5-amino-2-azido-5-oxopentanoic acid | Different carbon chain length |

| (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid | Contains tert-butoxycarbonyl protecting group |

This compound's distinct combination of functional groups allows for specific interactions not observed in its analogs, enhancing its utility in specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.